N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the thiophene ring, which can be achieved through the Paal-Knorr synthesis or the Gewald reaction . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: Its unique properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene sulfoxide and thiophene sulfone share the thiophene ring structure.
Cyclopropyl Derivatives: Compounds containing the cyclopropyl group, such as cyclopropylamine, are structurally related.
Oxalamide Derivatives: Other oxalamide compounds, such as N,N’-diethyl oxalamide, have similar functional groups.
Uniqueness
N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to its combination of aromatic, heterocyclic, and cyclopropyl structures. This combination of features gives it distinct chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-5-6-14(10-13(12)2)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBFUGDYQUSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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